molecular formula C13H12N2O2 B8427126 2-(3-(2-Nitro-ethyl)-phenyl)-pyridine

2-(3-(2-Nitro-ethyl)-phenyl)-pyridine

Cat. No. B8427126
M. Wt: 228.25 g/mol
InChI Key: IOAXKFPHKFWAMP-UHFFFAOYSA-N
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Patent
US07691882B2

Procedure details

To a mixture of 3-pyridin-2-yl-benzaldehyde (290 mg, 1.6 mmol) described in Manufacturing Example 84-1-1 and acetic acid (5 mL) were added nitromethane (0.65 mL, 12 mmol) and ammonium acetate (370 mg, 4.8 mmol), which was stirred for 2 hours at 100° C. The reaction mixture was cooled to room temperature and water was added, followed by extraction with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate, and the solvent was evaporated under a reduced pressure. A mixture of dimethyl sulfoxide (6 mL) and acetic acid (0.4 mL) was added to the resulting residue, and sodium borohydride (97 mg, 2.6 mmol) was added at room temperature while cooling appropriately. The reaction mixture was stirred for 10 minutes at the same temperature. Water was added to the reaction mixture at room temperature, which was then extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, and was concentrated under a reduced pressure. The resulting residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (260 mg, 71%).
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
370 mg
Type
reactant
Reaction Step Two
Quantity
97 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
71%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=1)[CH:10]=O.[N+:15]([CH3:18])([O-:17])=[O:16].C([O-])(=O)C.[NH4+].[BH4-].[Na+]>O.C(O)(=O)C>[N+:15]([CH2:18][CH2:10][C:9]1[CH:8]=[C:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH:14]=[CH:13][CH:12]=1)([O-:17])=[O:16] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
290 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C=1C=C(C=O)C=CC1
Step Two
Name
Quantity
0.65 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
370 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
97 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred for 2 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a reduced pressure
ADDITION
Type
ADDITION
Details
A mixture of dimethyl sulfoxide (6 mL) and acetic acid (0.4 mL)
ADDITION
Type
ADDITION
Details
was added at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
while cooling appropriately
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 10 minutes at the same temperature
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
which was then extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])CCC=1C=C(C=CC1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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